Rel-(4S,5R)-azepane-4,5-diol

Description

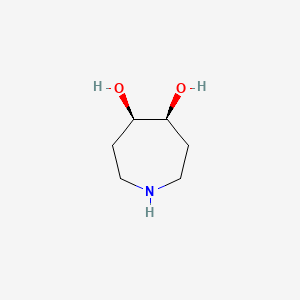

(4R,5S)-azepane-4,5-diol is a chiral compound with a seven-membered ring structure containing two hydroxyl groups at the 4th and 5th positions

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(4S,5R)-azepane-4,5-diol |

InChI |

InChI=1S/C6H13NO2/c8-5-1-3-7-4-2-6(5)9/h5-9H,1-4H2/t5-,6+ |

InChI Key |

HQISGUDQAWZSMV-OLQVQODUSA-N |

Isomeric SMILES |

C1CNCC[C@@H]([C@@H]1O)O |

Canonical SMILES |

C1CNCCC(C1O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-azepane-4,5-diol typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the reduction of azepane-4,5-dione using a chiral reducing agent to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions to prevent over-reduction and to maintain the integrity of the azepane ring.

Industrial Production Methods

Industrial production of (4R,5S)-azepane-4,5-diol may involve the use of biocatalysts or enzymatic processes to achieve high enantioselectivity. These methods are advantageous as they can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-azepane-4,5-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be further reduced to form the corresponding azepane-4,5-diol.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Tosyl chloride or mesyl chloride can be used to convert the hydroxyl groups into better leaving groups for subsequent substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (4R,5S)-azepane-4,5-diol can yield azepane-4,5-dione, while reduction can produce the corresponding diol.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S)-azepane-4,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.

Biology

In biological research, (4R,5S)-azepane-4,5-diol can be used to study enzyme-substrate interactions and to develop inhibitors for specific enzymes. Its structural similarity to certain natural products makes it a useful tool for probing biological pathways.

Medicine

In medicinal chemistry, (4R,5S)-azepane-4,5-diol is investigated for its potential therapeutic applications. It can serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, (4R,5S)-azepane-4,5-diol can be used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (4R,5S)-azepane-4,5-diol depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

(4R,5S)-4,5-dimethyloctane: Another chiral compound with a similar ring structure but different functional groups.

(4R,5S)-4,5-diphenyl-2-oxazolidinone: A compound with a similar stereochemistry but different ring size and functional groups.

Uniqueness

(4R,5S)-azepane-4,5-diol is unique due to its seven-membered ring structure and the presence of two hydroxyl groups. This combination of features makes it particularly valuable for applications requiring specific stereochemistry and functional group compatibility.

Biological Activity

Rel-(4S,5R)-azepane-4,5-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the azepane class of compounds characterized by a seven-membered nitrogen-containing ring. Its stereochemistry is crucial for its biological activity, influencing interactions with various biological targets.

1. Anticancer Properties

Research indicates that azepane derivatives exhibit anticancer activity through multiple mechanisms:

- Cell Growth Inhibition : Studies have shown that this compound inhibits the growth of various cancer cell lines. For instance, in RPMI8226 and U87MG cells, it demonstrated an IC50 of 1.6 μM and 2.4 μM respectively, indicating potent antiproliferative effects .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

2. Antimicrobial Activity

Azepane-based compounds have been reported to possess antimicrobial properties:

- Bacterial Inhibition : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .

- Fungal Activity : Preliminary studies suggest potential antifungal effects as well, though further research is required to establish efficacy .

3. Neuroprotective Effects

Recent studies highlight the neuroprotective potential of azepane derivatives:

- Cognitive Enhancement : this compound may enhance cognitive function by modulating neurotransmitter levels in the brain .

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, it has been observed to reduce amyloid-beta accumulation and improve memory deficits .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Hydroxyl Groups : The presence of hydroxyl groups at the 4 and 5 positions enhances solubility and bioavailability.

- Ring Conformation : The specific stereochemistry contributes to its ability to bind effectively to target proteins involved in various biochemical pathways .

Case Study 1: Anticancer Activity

In a study involving human leukemia cells (RPMI8226), treatment with this compound resulted in significant cell death through apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Case Study 2: Neuroprotective Effects

A recent experiment assessed the cognitive effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved performance in memory tasks compared to controls.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.

- Receptor Modulation : The compound may interact with neurotransmitter receptors and other cellular targets to modulate signaling pathways critical for cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.